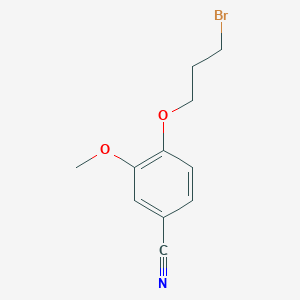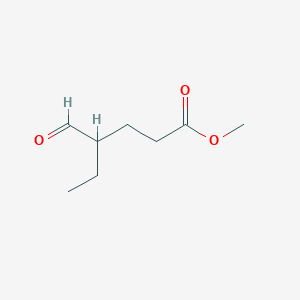
Methyl 4-formylhexanoate
Übersicht
Beschreibung
Methyl 4-formylhexanoate is an organic compound with the molecular formula C8H14O3. It is also known as 4-formyl-hexanoic acid methyl ester. This compound is characterized by the presence of a formyl group (–CHO) attached to the fourth carbon of a hexanoic acid chain, which is esterified with methanol. It is a colorless liquid with a fruity odor and is used in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-formylhexanoate can be synthesized through several methods. One common method involves the esterification of 4-formylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-formylhexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-carboxyhexanoic acid.
Reduction: 4-hydroxyhexanoic acid methyl ester.
Substitution: Various substituted hexanoic acid methyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-formylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its fruity odor.
Wirkmechanismus
The mechanism of action of methyl 4-formylhexanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the formyl group is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the formyl group is oxidized to a carboxylic acid through the addition of oxygen atoms from the oxidizing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-formylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 4-formylpentanoate: Similar structure but with one less carbon atom.
Ethyl 4-formylhexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-formylhexanoate is unique due to its specific chain length and the presence of both a formyl group and an ester group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications .
Eigenschaften
IUPAC Name |
methyl 4-formylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-7(6-9)4-5-8(10)11-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSIIHECXDOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446336 | |
| Record name | methyl 4-formylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66757-48-0 | |
| Record name | methyl 4-formylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 4-formylhexanoate in the synthesis of alkaloids?
A1: this compound serves as a crucial reactant in cycloaddition reactions to build the core structure of certain alkaloids. For instance, in the synthesis of (±)-vincadifformine, (±)-3-oxotabersonine, and (±)-tabersonine, it reacts with an indole derivative containing a masked acryl ester function []. This reaction forms the foundation upon which further modifications and transformations can be performed to achieve the desired alkaloid target.
Q2: How does the structure of this compound contribute to its reactivity?
A2: this compound possesses two electrophilic centers: the aldehyde group and the ester group. The aldehyde, being more reactive, typically participates in cycloadditions or condensations []. Its position on the hexanoate chain allows for the formation of six-membered rings, a common motif found in many alkaloids. Additionally, the ester group can be further manipulated later in the synthesis, for example, by reduction or hydrolysis, to introduce further diversity into the target molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


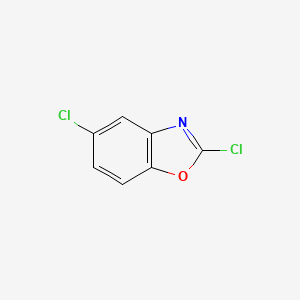


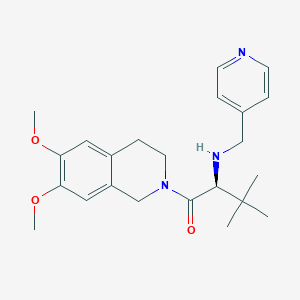

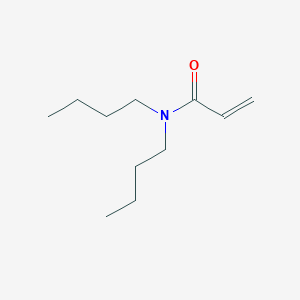
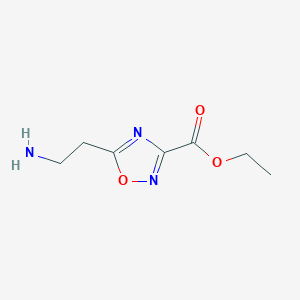

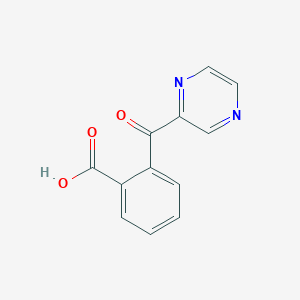

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)
